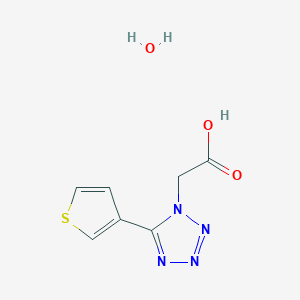
2-Hexanone, 6-isothiocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 6-isothiocyanato- is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is derived from 2-Hexanone, a ketone commonly used as a solvent in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 6-isothiocyanato- typically involves the reaction of 2-Hexanone with a suitable isothiocyanate precursor. One common method is the reaction of 2-Hexanone with phenyl isothiocyanate under mild conditions, using dimethylbenzene as a solvent and nitrogen protection . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
Industrial Production Methods
Industrial production of isothiocyanates, including 2-Hexanone, 6-isothiocyanato-, often employs scalable and economical methods. The one-pot process under aqueous conditions is particularly suitable for large-scale production due to its simplicity and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexanone, 6-isothiocyanato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Various substituted isothiocyanates.
Applications De Recherche Scientifique
2-Hexanone, 6-isothiocyanato- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and unsymmetrical thioureas.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and chemopreventive properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Hexanone, 6-isothiocyanato- involves the induction of stress response pathways that restore cellular redox and protein homeostasis. It also contributes to the resolution of inflammation. At high concentrations, the compound can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . The major molecular targets include protein cysteine residues, which are highly reactive with the isothiocyanate group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexanone: A ketone used as a solvent and in the production of paints.
Phenyl isothiocyanate: Used in the synthesis of various isothiocyanates.
Sulforaphane: A well-studied isothiocyanate with potent anticancer properties.
Uniqueness
2-Hexanone, 6-isothiocyanato- is unique due to its specific combination of a ketone and isothiocyanate group, which imparts distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
153495-59-1 |
|---|---|
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
6-isothiocyanatohexan-2-one |
InChI |
InChI=1S/C7H11NOS/c1-7(9)4-2-3-5-8-6-10/h2-5H2,1H3 |
Clé InChI |
KXJVOLXLYNDZME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


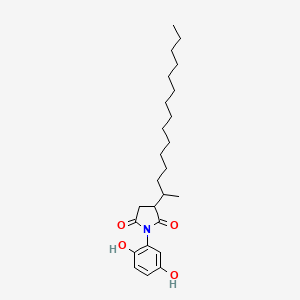
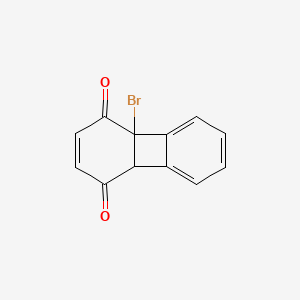

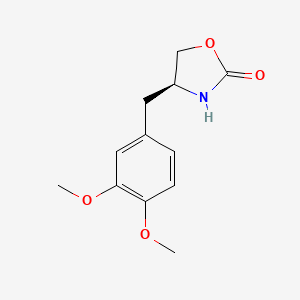
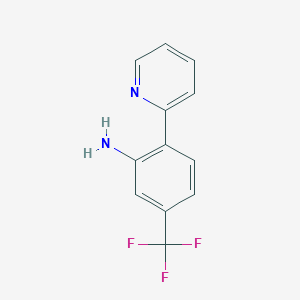
![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
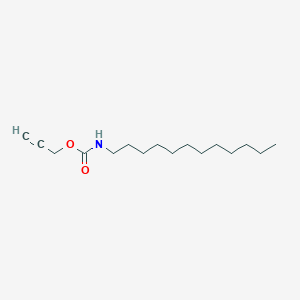
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)

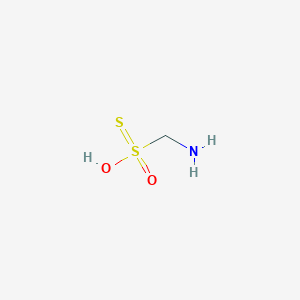
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
